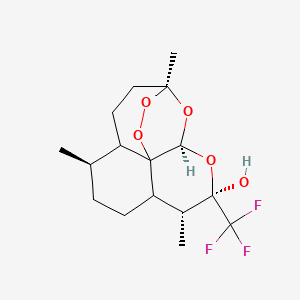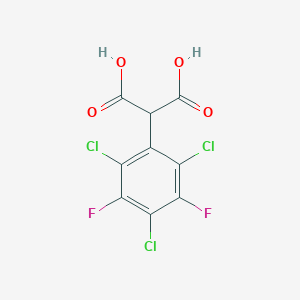
2,2-Difluoro-1,3-benzodioxole-5-acrylic acid tert-butyl ester; 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-1,3-benzodioxole-5-acrylic acid tert-butyl ester (DFBA) is an organic compound with a molecular formula of C11H14F2O3 and a molecular weight of 242.22 g/mol. DFBA is a colorless solid that is soluble in common organic solvents such as ethanol and methanol. DFBA is a widely used chemical compound for various scientific research applications due to its unique properties. In
Mécanisme D'action
2,2-Difluoro-1,3-benzodioxole-5-acrylic acid tert-butyl ester; 97% acts as a Lewis acid in a variety of reactions. It can act as an electrophile in substitution reactions and as a nucleophile in addition reactions. It can also act as a catalyst in a variety of organic reactions.
Biochemical and Physiological Effects
2,2-Difluoro-1,3-benzodioxole-5-acrylic acid tert-butyl ester; 97% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. It has also been shown to have anti-inflammatory and anti-microbial properties.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-Difluoro-1,3-benzodioxole-5-acrylic acid tert-butyl ester; 97% has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize. It is also stable and can be stored for long periods of time. However, it is also important to note that 2,2-Difluoro-1,3-benzodioxole-5-acrylic acid tert-butyl ester; 97% is a toxic compound and should be handled with care in the laboratory.
Orientations Futures
There are several potential future directions for research involving 2,2-Difluoro-1,3-benzodioxole-5-acrylic acid tert-butyl ester; 97%. These include further studies into its anti-cancer, anti-inflammatory, and anti-microbial properties. Further research could also be conducted into its potential applications in the synthesis of new drugs and other organic compounds. Additionally, further research could be done to investigate the potential use of 2,2-Difluoro-1,3-benzodioxole-5-acrylic acid tert-butyl ester; 97% as a catalyst in various organic reactions.
Méthodes De Synthèse
2,2-Difluoro-1,3-benzodioxole-5-acrylic acid tert-butyl ester; 97% can be synthesized via a two-step reaction. The first step involves the reaction of 1,3-benzodioxole-5-acrylic acid with tert-butyl alcohol in the presence of sulfuric acid. The second step involves the reaction of the product of the first step with 2,2-difluorobenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is 2,2-Difluoro-1,3-benzodioxole-5-acrylic acid tert-butyl ester; 97%.
Applications De Recherche Scientifique
2,2-Difluoro-1,3-benzodioxole-5-acrylic acid tert-butyl ester; 97% has a variety of scientific research applications. It is used as a reagent in organic syntheses, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. It is also used as a starting material in the synthesis of various pharmaceuticals and other organic compounds.
Propriétés
IUPAC Name |
tert-butyl (E)-3-(2,2-difluoro-1,3-benzodioxol-5-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2O4/c1-13(2,3)20-12(17)7-5-9-4-6-10-11(8-9)19-14(15,16)18-10/h4-8H,1-3H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHCSFRKJNBVAO-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CC2=C(C=C1)OC(O2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=CC2=C(C=C1)OC(O2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine](/img/structure/B6311693.png)
![2-(Methylthio)-8-(trifluoromethyl)-dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6311699.png)









